![molecular formula C18H17N3O B4390156 N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide](/img/structure/B4390156.png)
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide
Overview
Description
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide, also known as BVT.2733, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).2733, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide is a selective inhibitor of PDE4, which is an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide increases intracellular levels of cAMP, which activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Biochemical and Physiological Effects
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide has been shown to have several biochemical and physiological effects, including the suppression of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-8, and the promotion of anti-inflammatory cytokines, such as IL-10. In addition, N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide in lab experiments is its high potency and selectivity for PDE4. This allows for precise control over the inhibition of PDE4 and the subsequent increase in cAMP levels. However, one of the limitations of using N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide. Another area of research is the investigation of the potential use of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the use of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide in combination with other anti-inflammatory drugs may also be explored as a potential treatment strategy.
Scientific Research Applications
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is the treatment of inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. PDE4 inhibitors, such as N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide, have been shown to reduce inflammation by increasing cAMP levels in immune cells, leading to the suppression of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-14-12-17(19-18(22)16-10-6-3-7-11-16)20-21(14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFVBBAEKKTEAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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